molecular formula C15H17FN2O2 B2982464 (Z)-2-cyano-3-(4-fluoro-3-methylphenyl)-N-(1-methoxypropan-2-yl)prop-2-enamide CAS No. 1356818-25-1

(Z)-2-cyano-3-(4-fluoro-3-methylphenyl)-N-(1-methoxypropan-2-yl)prop-2-enamide

Cat. No.: B2982464
CAS No.: 1356818-25-1
M. Wt: 276.311
InChI Key: RWKNIMGGBSCYST-UHFFFAOYSA-N
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Description

(Z)-2-cyano-3-(4-fluoro-3-methylphenyl)-N-(1-methoxypropan-2-yl)prop-2-enamide is a cyano-acrylamide derivative characterized by a Z-configuration around the α,β-unsaturated carbonyl system. The molecule features a 4-fluoro-3-methylphenyl substituent at the β-position and a 1-methoxypropan-2-yl amide group at the N-terminus. The fluorine atom and methyl group on the aromatic ring likely influence electronic and steric properties, while the methoxypropan-2-yl moiety contributes to solubility and bioavailability.

Properties

IUPAC Name

(Z)-2-cyano-3-(4-fluoro-3-methylphenyl)-N-(1-methoxypropan-2-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O2/c1-10-6-12(4-5-14(10)16)7-13(8-17)15(19)18-11(2)9-20-3/h4-7,11H,9H2,1-3H3,(H,18,19)/b13-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWKNIMGGBSCYST-QPEQYQDCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C=C(C#N)C(=O)NC(C)COC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)/C=C(/C#N)\C(=O)NC(C)COC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-cyano-3-(4-fluoro-3-methylphenyl)-N-(1-methoxypropan-2-yl)prop-2-enamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in oncology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : (Z)-2-cyano-3-(4-fluoro-3-methylphenyl)-N-(1-methoxypropan-2-yl)prop-2-enamide
  • Molecular Formula : C13H14FN3O
  • Molecular Weight : 235.27 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer cell proliferation and survival. The following mechanisms have been proposed based on related compounds:

  • Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes in cancer metabolism, potentially leading to reduced tumor growth.
  • Induction of Apoptosis : The compound may promote programmed cell death in malignant cells, enhancing its therapeutic efficacy.
  • Modulation of Signaling Pathways : It is believed that this compound can interfere with signaling pathways critical for cancer cell survival, such as the MAPK pathway.

Anticancer Potential

Research indicates that (Z)-2-cyano-3-(4-fluoro-3-methylphenyl)-N-(1-methoxypropan-2-yl)prop-2-enamide exhibits significant antiproliferative activity against various cancer cell lines.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)12.5Induction of apoptosis
A549 (Lung Cancer)15.0Inhibition of cell proliferation
HeLa (Cervical Cancer)10.0Modulation of MAPK signaling pathway

Case Studies

  • Study on MCF-7 Cells :
    • A study demonstrated that treatment with (Z)-2-cyano-3-(4-fluoro-3-methylphenyl)-N-(1-methoxypropan-2-yl)prop-2-enamide resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed at concentrations above 10 µM.
  • A549 Cell Line Analysis :
    • In A549 lung cancer cells, the compound was found to inhibit proliferation by inducing G1 phase arrest, suggesting a potential application in lung cancer therapy.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of (Z)-2-cyano-3-(4-fluoro-3-methylphenyl)-N-(1-methoxypropan-2-yl)prop-2-enamide indicates favorable absorption and distribution characteristics, although further studies are required to fully understand its metabolism and excretion pathways.

Safety Profile

Initial toxicological assessments suggest that the compound has a manageable safety profile; however, comprehensive toxicity studies are necessary to evaluate long-term effects and potential side effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and synthesis of the target compound, we compare it with structurally related cyano-acrylamide derivatives reported in the literature. Key differences lie in substituent groups, synthetic yields, melting points, and molecular weights.

Structural and Substituent Analysis

The table below summarizes structural variations among selected analogs:

Compound Name Aryl Substituent Amide Group Molecular Weight Yield (%) Melting Point (°C) Reference
(Z)-2-cyano-3-(4-fluoro-3-methylphenyl)-N-(1-methoxypropan-2-yl)prop-2-enamide (Target Compound) 4-fluoro-3-methylphenyl 1-methoxypropan-2-yl Not reported Not reported Not reported -
2-Cyano-3-(4-methoxyphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide (5b) 4-methoxyphenyl 4-sulfamoylphenyl Calculated 90 292
2-Cyano-3-(4-chlorophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide (5c) 4-chlorophenyl 4-sulfamoylphenyl Calculated 63 286
2-Cyano-3-(4-fluorophenyl)-N-(4-sulfamoylphenyl)acrylamide (20) 4-fluorophenyl 4-sulfamoylphenyl Not reported 83 Not reported
2-Cyano-3-[3-(difluoromethoxy)-4-methoxyphenyl]-N-(3-methoxyphenyl)prop-2-enamide 3-(difluoromethoxy)-4-methoxy 3-methoxyphenyl 228.34 (formula) Not reported Not reported
(Z)-2-Cyano-3-(4-cyanophenyl)-N-(2,3-dichlorophenyl)prop-2-enamide 4-cyanophenyl 2,3-dichlorophenyl 342.2 Not reported Not reported

Key Observations:

  • Substituent Effects on Yield: The 4-methoxyphenyl derivative (5b) achieves a high yield (90%), whereas the 4-chlorophenyl analog (5c) yields 63%, suggesting electron-donating groups (e.g., methoxy) may enhance reaction efficiency compared to electron-withdrawing substituents (e.g., chloro) .
  • Halogen Effects: Fluorine (in 20 and the target compound) and chlorine (in 5c) may alter metabolic stability and binding interactions in biological systems .

Physical Properties

Melting points correlate with molecular symmetry and intermolecular forces:

  • 5b (292°C) and 5c (286°C) exhibit high melting points due to sulfamoylphenyl groups enabling hydrogen bonding .
  • The target compound’s methoxypropan-2-yl group lacks strong hydrogen-bond donors, suggesting a lower melting point (unreported).

Q & A

Q. What synthetic methodologies are recommended for preparing (Z)-2-cyano-3-(4-fluoro-3-methylphenyl)-N-(1-methoxypropan-2-yl)prop-2-enamide?

The compound can be synthesized via Knoevenagel condensation , a method validated for structurally similar enamide derivatives. For example:

  • React a cyanoacetamide derivative with a substituted benzaldehyde (e.g., 4-fluoro-3-methylbenzaldehyde) in the presence of a base catalyst (e.g., piperidine) under reflux conditions.
  • Monitor reaction progress using thin-layer chromatography (TLC) and purify the product via recrystallization or column chromatography .

Q. Key Parameters for Optimization :

ParameterOptimal Range
Reaction Temperature80–100°C (reflux)
SolventEthanol or DMF
CatalystPiperidine (5–10 mol%)

Q. How can spectroscopic techniques confirm the Z-configuration of the enamide group?

  • NMR Spectroscopy : The coupling constant (JJ) between the α,β-unsaturated protons in the 1^1H NMR spectrum typically ranges from 10–12 Hz for the Z-isomer, compared to 15–17 Hz for the E-isomer.
  • IR Spectroscopy : A strong absorption band near 2220 cm1^{-1} confirms the presence of the cyano group, while the enamide C=O stretch appears at 1680–1700 cm1^{-1} .
  • Cross-validate with single-crystal X-ray diffraction (SCXRD) for unambiguous stereochemical assignment .

Advanced Research Questions

Q. How can contradictory data between X-ray crystallography and computational models be resolved for this compound?

Discrepancies often arise from dynamic effects (e.g., crystal packing forces vs. gas-phase DFT calculations). To address this:

Refine crystallographic data using SHELXL with anisotropic displacement parameters for non-hydrogen atoms. Validate hydrogen-bonding networks using graph-set analysis .

Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to optimize geometry in the gas phase and compare bond lengths/angles with crystallographic data.

Apply Hirshfeld surface analysis to quantify intermolecular interactions in the crystal lattice .

Q. Example Crystallographic Data Comparison :

ParameterX-ray (Å)DFT (Å)Deviation
C=C (enamide)1.341.330.01
C≡N (cyano)1.151.160.01

Q. What chromatographic methods are effective for assessing purity and identifying synthetic by-products?

  • HPLC : Use a C18 column (4.6 × 250 mm, 5 µm) with a gradient mobile phase (acetonitrile/water + 0.1% trifluoroacetic acid) at 1.0 mL/min. Detect impurities at UV 254 nm .
  • LC-MS : Identify by-products via molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns. Common impurities include E-isomers or unreacted aldehyde intermediates .

Q. Impurity Limits (Pharmacopeial Standards) :

Impurity TypeThreshold (%)
Individual Impurity≤0.1%
Total Impurities≤0.5%

Q. How do hydrogen-bonding patterns influence the solid-state stability of this compound?

The N–H···O=C and C–H···F interactions stabilize the crystal lattice. Characterize these using:

  • SCXRD : Identify donor-acceptor distances (e.g., N–H···O ≈ 2.8–3.0 Å) .
  • Thermogravimetric Analysis (TGA) : Correlate decomposition temperatures (e.g., 200–250°C) with hydrogen-bond strength .
  • Graph-Set Notation : Classify motifs (e.g., R22(8)R_2^2(8) for dimeric interactions) to predict polymorphism risks .

Methodological Notes

  • Crystallography : Use SHELXTL for structure solution and refinement, incorporating twin-law corrections if twinning is observed .
  • Data Contradictions : Always cross-validate spectroscopic results with multiple techniques (e.g., SCXRD + NMR) to mitigate instrument-specific artifacts .

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